9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate intermediates. One common method involves the reaction of 4-fluoroaniline with a suitable quinazoline derivative under acidic conditions to form the desired triazoloquinazoline structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different triazoloquinazoline derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can have different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry
In chemistry, 9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antifungal and antioxidant agent. It has been studied for its ability to inhibit the growth of various fungal species and to scavenge free radicals .
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has demonstrated cytotoxic activity against several cancer cell lines, making it a promising candidate for further drug development .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable starting material for the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions, which ultimately leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Flubrotizolam: A thienotriazolodiazepine derivative with potent sedative and anxiolytic effects.
Sitagliptin: A triazolopyrazine used as a DPP-4 inhibitor for the treatment of diabetes.
Triazoloquinazolines: A class of compounds with similar structures and diverse biological activities.
Uniqueness
What sets 9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of a fluorophenyl group and a triazoloquinazoline core. This structure imparts distinct biological activities, making it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
9-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c16-10-6-4-9(5-7-10)14-13-11(2-1-3-12(13)21)19-15-17-8-18-20(14)15/h4-8,14H,1-3H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXFTSOMSWBVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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